Ac-EEVVAC-pNA
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Overview
Description
Ac-EEVVAC-pNA is a chromogenic substrate used in continuous spectrophotometric assays of the hepatitis C virus NS3 protease. The sequence EEVVAC is derived from the 5A-5B cleavage junction of the hepatitis C virus polyprotein . This compound is primarily used in scientific research to study the activity of the hepatitis C virus NS3 protease.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ac-EEVVAC-pNA is synthesized through solid-phase peptide synthesis. The sequence EEVVAC is assembled on a solid support, and the chromogenic group p-nitroaniline (pNA) is attached at the C-terminus. The peptide is then cleaved from the solid support and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Ac-EEVVAC-pNA primarily undergoes hydrolysis reactions when acted upon by the hepatitis C virus NS3 protease. The protease cleaves the peptide bond between the amino acids in the sequence, releasing the chromogenic group p-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of the hepatitis C virus NS3 protease and is conducted under physiological conditions (pH 7.4, 37°C). The reaction buffer often contains Tris-HCl, NaCl, and glycerol to maintain enzyme stability .
Major Products Formed: The major product formed from the hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified spectrophotometrically at 405 nm .
Scientific Research Applications
Ac-EEVVAC-pNA is widely used in scientific research to study the activity of the hepatitis C virus NS3 protease. This enzyme is crucial for the replication of the hepatitis C virus, and inhibitors of this protease are potential therapeutic agents for treating hepatitis C infection . The chromogenic substrate this compound allows researchers to measure the protease activity in real-time, facilitating the screening of potential inhibitors .
Mechanism of Action
Ac-EEVVAC-pNA functions as a substrate for the hepatitis C virus NS3 protease. The enzyme recognizes the EEVVAC sequence and cleaves the peptide bond, releasing p-nitroaniline. This cleavage event can be monitored spectrophotometrically, providing a measure of the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds:
- Ac-DEVD-pNA: A chromogenic substrate for caspase-3, used in apoptosis research.
- Ac-YVAD-pNA: A chromogenic substrate for caspase-1, used in inflammation research.
- Ac-IETD-pNA: A chromogenic substrate for caspase-8, used in apoptosis research .
Uniqueness: Ac-EEVVAC-pNA is unique in its specificity for the hepatitis C virus NS3 protease, making it an essential tool for studying this enzyme’s activity and screening potential inhibitors. Its sequence is derived from the natural cleavage site within the hepatitis C virus polyprotein, ensuring high specificity and relevance to the viral replication process .
Properties
Molecular Formula |
C34H50N8O13S |
---|---|
Molecular Weight |
810.9 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-4-carboxy-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2R)-1-(4-nitroanilino)-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47)/t18-,22-,23-,24-,27-,28-/m0/s1 |
InChI Key |
CXUUUZFVYSBDCT-YNTMFAKQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Origin of Product |
United States |
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